

Technical Support Center: Deodorization and Trans Fatty Acid Formation

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Compound of Interest

Compound Name: *Canola oil fatty acid*

Cat. No.: *B1167183*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of deodorization on trans fatty acid (TFA) formation in edible oils.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing higher than expected levels of trans fatty acids in our deodorized oil samples. What are the likely causes?

A1: High levels of trans fatty acids (TFAs) following deodorization are primarily linked to the processing parameters. The most significant factors are:

- **High Deodorization Temperature:** The rate of cis-trans isomerization of unsaturated fatty acids increases significantly with temperature.^{[1][2][3]} Studies have shown a progressive increase in TFAs as deodorization temperatures rise, with significant formation occurring at temperatures above 220°C.^{[1][2]} For instance, in sunflower oil, TFA content increased from 0.062% in undeodorized oil to 0.698% after deodorization at 270°C for 120 minutes.^[2]
- **Prolonged Deodorization Time:** The duration of heat exposure is directly proportional to the extent of TFA formation.^[3] Longer residence times at high temperatures provide more opportunity for the isomerization of double bonds.

- Type of Oil: Oils rich in polyunsaturated fatty acids (PUFAs), particularly linolenic acid, are more susceptible to isomerization than those high in monounsaturated or saturated fatty acids. The probability of isomerization for linolenic acid is reported to be 13 to 14 times higher than that for linoleic acid.[1]
- Inadequate Refining Prior to Deodorization: Residual impurities in the oil, such as pigments or free fatty acids, might promote TFA formation during the high-temperature deodorization step.[4]

Troubleshooting Steps:

- Review and Optimize Deodorization Parameters: Lower the deodorization temperature and shorten the processing time. For heat-sensitive oils like fish oil, deodorization at a maximum temperature of 180°C is recommended to minimize isomerization.[1]
- Evaluate Pre-treatment Steps: Ensure that the degumming, neutralization, and bleaching processes preceding deodorization are effective in removing impurities.
- Calibrate Temperature and Pressure Gauges: Inaccurate readings can lead to unintentional operation at more severe conditions than intended.

Q2: Our GC-FID analysis shows a complex profile of trans fatty acid isomers that are difficult to identify. What are these isomers and how can we improve their separation?

A2: During deodorization, particularly of oils rich in linoleic and linolenic acids, a variety of positional and geometric isomers can be formed.[1][5] For example, in deodorized vegetable oils, the main isomers of linolenic acid are typically cis-9,cis-12,trans-15 and trans-9,cis-12,cis-15 isomers.[1]

Improving Separation and Identification:

- High-Polarity Capillary Columns: For the separation of TFA isomers, highly polar cyanopropylsiloxane capillary columns (e.g., CP-Sil 88, SP-2560) of 100-meter length are recommended.[1][6][7] These columns provide better resolution of geometric and positional isomers compared to less polar columns.

- Temperature Programming: An isothermal oven temperature may not be sufficient to separate all isomers. A programmed temperature ramp can improve the resolution of different TFA peaks. Slight changes in column temperature can significantly affect the elution order of critical fatty acid methyl esters (FAMEs).[\[7\]](#)
- Carrier Gas: The choice of carrier gas can influence separation efficiency. Hydrogen is often used as a carrier gas for these analyses.[\[5\]](#)
- Reference Standards: Use well-characterized TFA reference standards to confirm the retention times of specific isomers in your samples.
- Comprehensive GC \times GC-FID: For highly complex samples, two-dimensional gas chromatography (GC \times GC) can provide superior separation by combining two columns with different selectivities.[\[6\]](#)

Q3: We are trying to establish a low-trans fatty acid deodorization protocol. What are the key process parameters to control?

A3: To minimize TFA formation, the following parameters are critical:

- Temperature: This is the most influential factor. Keeping the temperature as low as possible while still achieving effective removal of volatile compounds is crucial. For some oils, temperatures around 180-200°C show a slow rate of isomerization.[\[3\]](#)
- Time: Minimize the residence time of the oil at high temperatures.
- Pressure (Vacuum): A high-quality vacuum (low absolute pressure) enhances the stripping efficiency of volatile compounds at lower temperatures, thereby reducing the need for excessive heat.[\[8\]](#)
- Stripping Steam: The amount of stripping steam should be optimized. While it aids in removing undesirable compounds, excessive steam at high temperatures does not mitigate TFA formation.

Q4: Can we use ATR-FTIR for rapid screening of trans fatty acid content in our experimental samples?

A4: Yes, Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and reliable method for quantifying total isolated trans fat content, particularly for screening purposes.[9][10][11][12]

- Principle: The method is based on the characteristic absorption of the C-H bending mode of isolated trans double bonds, which appears near 966 cm^{-1} .[10][12]
- Advantages: It is fast, requires minimal sample preparation (no need for methylation), and is non-destructive.[9][12]
- Limitations: The accuracy at very low levels of TFAs (<1%) can be affected by interferences from the fatty acid profile of the oil, particularly from saturated fats.[11][12] For precise quantification of individual isomers and at very low concentrations, GC-FID is the preferred method.

Data Presentation

Table 1: Effect of Deodorization Temperature and Time on Trans Fatty Acid (TFA) Formation in Sunflower Oil

Deodorization Temperature (°C)	Deodorization Time (min)	Total TFAs (%)
Undeodorized	-	0.062
210	60	0.135
210	120	0.188
230	60	0.231
230	120	0.315
250	60	0.402
250	120	0.523
270	60	0.597
270	120	0.698

Source: Adapted from data on sunflower oil deodorization.[\[2\]](#)

Table 2: Formation of Trans Isomers of Linoleic and Linolenic Acid in Canola Oil Under Various Deodorization Conditions

Deodorization Temperature (°C)	Deodorization Time (h)	Trans Linoleic Acid (%)	Trans Linolenic Acid (%)
204	67.5	< 1	< 1
210	86	~1	~15
220	48	~2	~35
230	24	~3	~50
230	86	~6	> 65

Source: Adapted from data on canola oil deodorization.[\[3\]](#)

Experimental Protocols

Protocol 1: Quantification of Trans Fatty Acids by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on the principles of official methods like AOCS Ce 1h-05 and AOAC 996.06.[\[7\]](#)[\[13\]](#)

1. Lipid Extraction (if from a food matrix):

- Homogenize the sample.
- Extract lipids using a suitable solvent system (e.g., chloroform:methanol or hexane:isopropanol).
- Add an internal standard (e.g., triheneicosanoin, 21:0 TAG) to the sample before extraction for quantitative analysis.[\[7\]](#)

2. Preparation of Fatty Acid Methyl Esters (FAMEs):

- Accurately weigh about 100 mg of the extracted oil into a screw-capped tube.
- Dissolve the oil in 2 mL of toluene.
- Add 2 mL of 7% Boron Trifluoride (BF₃)-methanol reagent.
- Seal the tube and heat at 100°C for 45 minutes in a heating block or water bath.
- Cool the tube to room temperature.
- Add 5 mL of distilled water, 2 mL of hexane, and 1 g of sodium sulfate.
- Vortex the tube and allow the layers to separate.
- Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-FID Analysis:

- Gas Chromatograph: Equipped with a flame ionization detector (FID) and a capillary column injection system.
- Column: A highly polar 100 m x 0.25 mm i.d. fused silica capillary column coated with a cyanopropylsiloxane stationary phase (e.g., SP-2560 or CP-Sil 88).[7]
- Carrier Gas: Hydrogen or Helium.
- Temperatures:
- Injector: 250°C
- Detector: 260-280°C
- Oven: Use a temperature program to achieve optimal separation. A typical program might start at 165°C, hold for a period, and then ramp up to 200°C.[14]
- Injection: Inject 1 µL of the FAMEs solution.
- Data Analysis: Identify FAME peaks by comparing their retention times with those of a commercial FAME standard mixture. Quantify the peaks by integrating their areas and using the internal standard for calculation.

Protocol 2: Rapid Screening of Total Trans Fatty Acids by ATR-FTIR Spectroscopy

This protocol is based on the principles of AOAC Official Method 2000.10.[9][10]

1. Instrument and Accessory:

- Fourier Transform Infrared (FTIR) spectrometer.
- Attenuated Total Reflection (ATR) accessory with a crystal (e.g., diamond) heated to 65°C to ensure the oil sample is completely melted.[10]

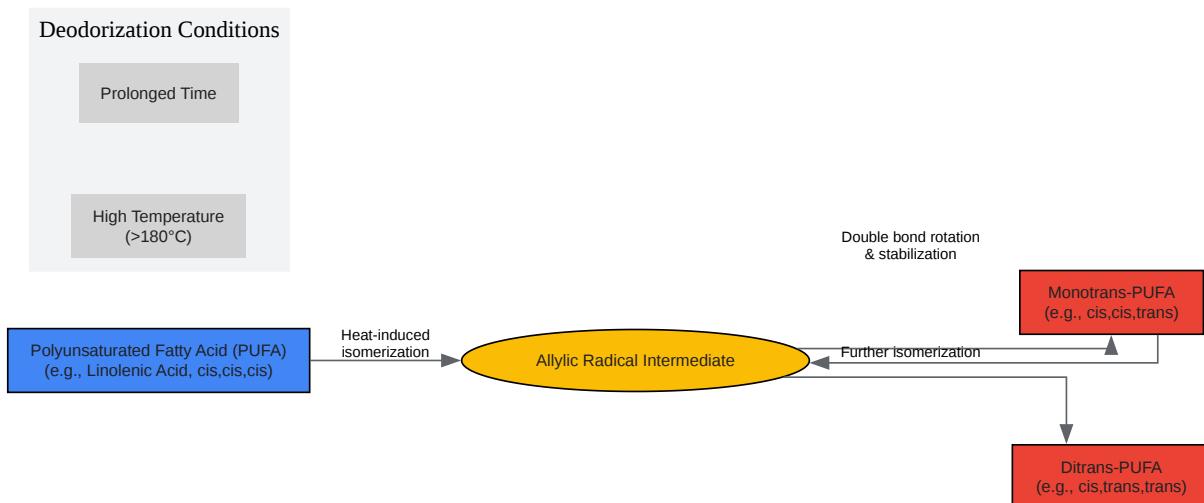
2. Calibration:

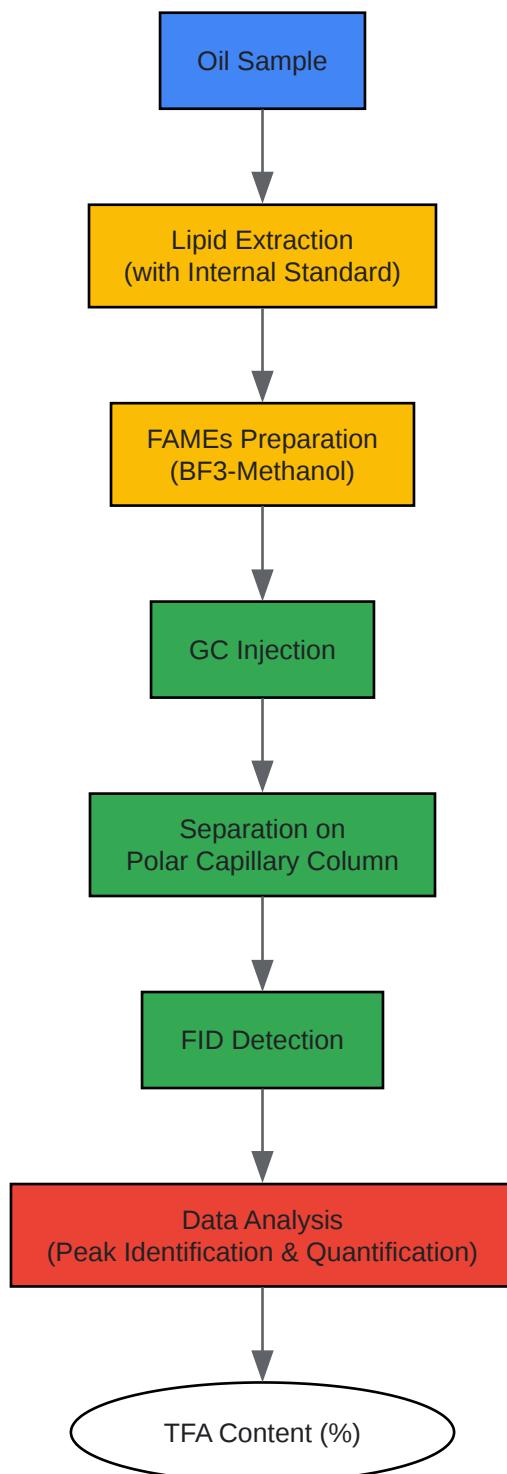
- Prepare a series of calibration standards by mixing a trans-free oil (e.g., triolein) with a pure trans fatty acid standard (e.g., trielaidin) at various concentrations.
- Acquire the spectrum for each standard.
- Create a calibration curve by plotting the area of the trans absorption peak at $\sim 966 \text{ cm}^{-1}$ against the known concentration of the standards.

3. Sample Analysis:

- Place a small drop of the oil sample onto the heated ATR crystal.
- Acquire the FTIR spectrum over the mid-infrared range.
- Measure the area of the peak at $\sim 966 \text{ cm}^{-1}$.
- Use the calibration curve to determine the total trans fatty acid content in the sample.

Visualizations



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